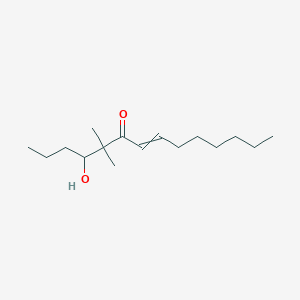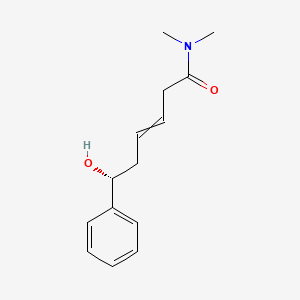![molecular formula C25H20N2SSn B12524395 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole CAS No. 660426-10-8](/img/structure/B12524395.png)
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a benzimidazole core with a triphenylstannyl group attached via a sulfanyl linkage, making it a unique entity in the realm of organotin compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with triphenyltin chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as halides or organometallic reagents can be employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole is primarily attributed to its ability to interact with biological macromolecules. The benzimidazole core can bind to DNA, proteins, and enzymes, thereby modulating their activity. The triphenylstannyl group enhances the lipophilicity of the compound, facilitating its cellular uptake and interaction with intracellular targets . The exact molecular pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research .
Comparación Con Compuestos Similares
- 2-Tritylsulfanyl-1H-benzimidazole
- 2-Methanesulfonyl-1H-benzimidazole
- 2-Benzylselanyl-1H-benzimidazole
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole stands out due to the presence of the triphenylstannyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced lipophilicity and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Propiedades
Número CAS |
660426-10-8 |
|---|---|
Fórmula molecular |
C25H20N2SSn |
Peso molecular |
499.2 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H6N2S.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H2,8,9,10);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
SFPYDYOAGCQGQU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)




